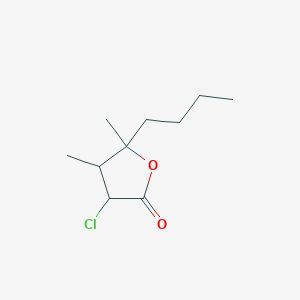
5-Butyl-3-chloro-4,5-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3-chloro-4,5-dimethyloxolan-2-one: is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with various substituents including a butyl group, a chlorine atom, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-4,5-dimethylpentanoic acid with butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chlorine atom, resulting in the formation of 5-butyl-4,5-dimethyloxolan-2-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products:
Oxidation: Formation of 5-butyl-3-chloro-4,5-dimethyloxolan-2-one carboxylic acid.
Reduction: Formation of 5-butyl-4,5-dimethyloxolan-2-one.
Substitution: Formation of 5-butyl-3-methoxy-4,5-dimethyloxolan-2-one or 5-butyl-3-cyano-4,5-dimethyloxolan-2-one.
Aplicaciones Científicas De Investigación
Chemistry: 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oxolane derivatives. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against certain diseases or as a precursor for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The butyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
4,5-Dimethyloxolan-2-one: Lacks the butyl and chlorine substituents, resulting in different reactivity and applications.
3-Chloro-4,5-dimethyloxolan-2-one: Similar structure but without the butyl group, affecting its chemical properties.
5-Butyl-4,5-dimethyloxolan-2-one: Lacks the chlorine atom, leading to different reactivity in substitution reactions.
Uniqueness: 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one is unique due to the presence of both the butyl and chlorine substituents, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
93179-72-7 |
|---|---|
Fórmula molecular |
C10H17ClO2 |
Peso molecular |
204.69 g/mol |
Nombre IUPAC |
5-butyl-3-chloro-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C10H17ClO2/c1-4-5-6-10(3)7(2)8(11)9(12)13-10/h7-8H,4-6H2,1-3H3 |
Clave InChI |
NSPUBNRDBOHXIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(C(C(=O)O1)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
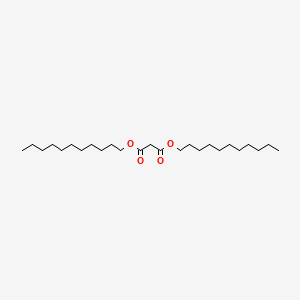
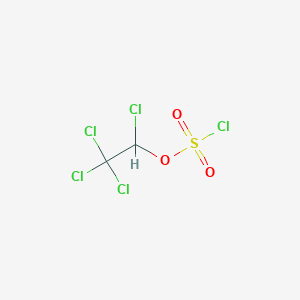
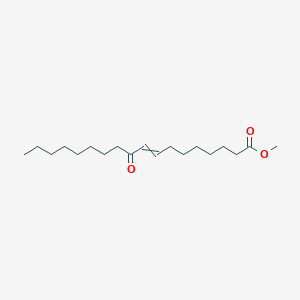
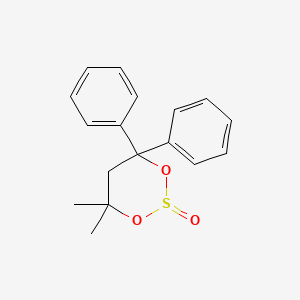

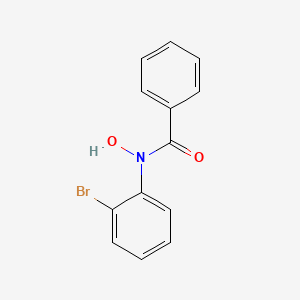
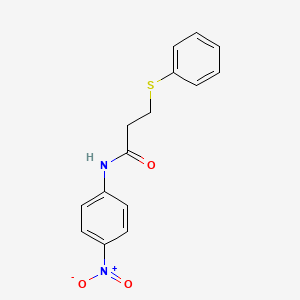
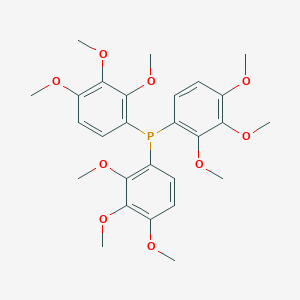
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
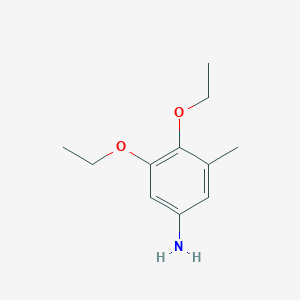
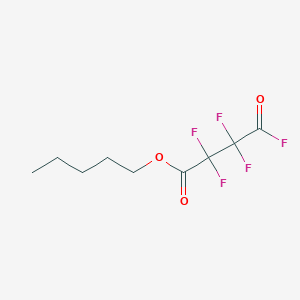
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
